Product packaging for 2,4,5-Tricyclopentylphenol(Cat. No.:CAS No. 60834-64-2)

2,4,5-Tricyclopentylphenol

Cat. No.: B12695628
CAS No.: 60834-64-2
M. Wt: 298.5 g/mol
InChI Key: FMBDEJSPLWJSTM-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenols in Organic Chemistry

Substituted phenols are a cornerstone of organic chemistry, characterized by a hydroxyl group attached to an aromatic ring that bears additional functional groups. The nature and position of these substituents profoundly influence the physical and chemical properties of the parent phenol (B47542) molecule, including its acidity, reactivity, and biological activity. This class of compounds serves as versatile intermediates in the synthesis of a vast array of more complex molecules, finding applications in pharmaceuticals, polymers, and agrochemicals. The electronic and steric effects of the substituents dictate the regioselectivity of further chemical transformations, making a thorough understanding of their structure-property relationships a fundamental aspect of synthetic organic chemistry.

Significance of Tricyclopentyl Moieties in Molecular Design

The incorporation of cyclic aliphatic moieties, such as cyclopentyl groups, into molecular structures is a widely employed strategy in medicinal chemistry and materials science. Cyclopentyl groups are valued for their ability to introduce conformational rigidity and increase the lipophilicity of a molecule. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles in drug candidates. In the context of polymer science, the bulky and rigid nature of cyclopentyl groups can impact the thermal and mechanical properties of materials. The presence of three such groups in 2,4,5-Tricyclopentylphenol suggests a molecule with significant steric bulk and a distinct three-dimensional architecture, which are key determinants of its interactions and potential applications.

Overview of Research Trajectories for this compound

While research on this compound is still in its nascent stages, preliminary investigations have highlighted its potential in a few key areas. The compound is synthesized through the reaction of phenol with cyclopentene (B43876) under specific catalytic conditions. ontosight.ai Current research is focused on optimizing its synthesis and exploring its utility as a monomer in the development of high-performance polymers and resins. ontosight.ai Furthermore, initial studies have suggested that this compound may possess antimicrobial and antioxidant properties, opening avenues for its investigation in biological and medicinal chemistry. ontosight.ai However, a comprehensive understanding of its biological effects and the full scope of its applications awaits more in-depth research. ontosight.ai

Interactive Data Table: Physicochemical Properties of Substituted Phenols

To provide context for the properties of this compound, the following table compares some key physicochemical properties of related substituted phenols. Note: Specific experimental data for this compound is not widely available in public literature and is therefore not included.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PhenolC₆H₆O94.1140.5181.7
2,4,5-TrichlorophenolC₆H₃Cl₃O197.4567-68253
2,4-Di-tert-butylphenolC₁₄H₂₂O206.3256-57264

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O B12695628 2,4,5-Tricyclopentylphenol CAS No. 60834-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60834-64-2

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

2,4,5-tricyclopentylphenol

InChI

InChI=1S/C21H30O/c22-21-14-19(16-9-3-4-10-16)18(15-7-1-2-8-15)13-20(21)17-11-5-6-12-17/h13-17,22H,1-12H2

InChI Key

FMBDEJSPLWJSTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C=C2C3CCCC3)O)C4CCCC4

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,4,5 Tricyclopentylphenol

Retrosynthetic Analysis of 2,4,5-Tricyclopentylphenol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.inyoutube.com For this compound, the most logical disconnections are the carbon-carbon bonds between the phenol (B47542) ring and the cyclopentyl groups.

A primary retrosynthetic disconnection would involve breaking the three aryl-cyclopentyl bonds, leading back to a phenol or a protected phenol derivative and a cyclopentylating agent. This suggests a Friedel-Crafts alkylation or a similar electrophilic aromatic substitution as the key bond-forming strategy.

Figure 1: Retrosynthetic Analysis of this compound

This analysis points towards phenol as a potential starting material, which would then be subjected to a reaction that introduces three cyclopentyl groups at the 2, 4, and 5 positions. The challenge lies in achieving the desired regioselectivity, as the hydroxyl group of phenol is an ortho-, para-director. researchgate.net This would favor substitution at positions 2, 4, and 6. Therefore, a simple one-pot cyclopentylation of phenol is unlikely to yield the desired 2,4,5-isomer as the major product.

A more refined retrosynthetic approach might involve a stepwise introduction of the cyclopentyl groups, possibly using a starting material that is already substituted to direct the incoming groups to the desired positions. For instance, starting with a phenol derivative that has blocking groups or directing groups could be a viable strategy.

Development of Novel Synthetic Pathways

Given the challenges in regioselectivity, the development of novel synthetic pathways is crucial for the efficient synthesis of this compound.

Direct cyclopentylation of phenol or its derivatives is an attractive and atom-economical approach. nih.gov This typically involves a Friedel-Crafts alkylation reaction, where a cyclopentylating agent such as cyclopentene (B43876), cyclopentanol, or a cyclopentyl halide is reacted with the phenolic compound in the presence of a Lewis or Brønsted acid catalyst. whiterose.ac.uk

However, direct alkylation of phenol generally yields a mixture of ortho- and para-substituted products. researchgate.net To achieve the 2,4,5-substitution pattern, one might consider a multi-step approach:

Initial Alkylation: A Friedel-Crafts alkylation of phenol with a cyclopentylating agent would likely produce a mixture of 2-cyclopentylphenol (B118607) and 4-cyclopentylphenol.

Separation and Further Alkylation: The desired isomer (e.g., 4-cyclopentylphenol) could be separated and subjected to a second alkylation. The existing cyclopentyl group and the hydroxyl group would direct the next substitution.

Final Alkylation/Isomerization: A third alkylation step would be required. It is also conceivable that under certain conditions, thermodynamic control could lead to migration of alkyl groups to more stable positions, although this is often difficult to control.

A hypothetical reaction scheme is presented below:

Scheme 1: Hypothetical Stepwise Direct Cyclopentylation

Synthesis of Structurally Related Derivatives and Analogs of Tricyclopentylphenol

The synthesis of derivatives and analogs related to this compound involves strategies to modify the cyclopentyl groups, alter the substitution pattern on the phenol ring, or replace the core phenolic structure with bioisosteric alternatives. These syntheses often draw from general methodologies in organic chemistry, including multi-step reaction sequences and catalytic processes.

Strategies for Analog Synthesis

The creation of structurally related analogs often begins with precursors that can be chemically altered to introduce diversity. For instance, the synthesis of 2,4,5-trichlorophenol, a compound with the same substitution pattern, can be achieved through the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) or via a Sandmeyer reaction starting from 2,4,5-trichloroaniline. chemicalbook.comgoogle.com These established routes for creating a 2,4,5-trisubstituted phenol ring serve as a conceptual blueprint for synthesizing tricyclopentyl-substituted analogs, assuming the availability of the corresponding tricyclopentylbenzene precursors.

Another key strategy involves the construction of functionalized cyclopentane (B165970) or cyclopentadiene (B3395910) rings, which can then be attached to a phenolic core or modified on a pre-existing cyclopentylphenol structure. uq.edu.au Methodologies for synthesizing multifunctional cyclopentadienes include pathways involving zirconacyclometallated intermediates, one-pot tandem syntheses from alkynes, and metathesis reactions. uq.edu.au These approaches offer the potential to create cyclopentyl groups with varied substituents, which could then be incorporated to produce diverse analogs.

Synthesis of Key Intermediates and Derivatives

The synthesis of complex organic molecules often relies on the preparation of key intermediates that can be elaborated in subsequent steps. For example, in the synthesis of cyclopentane-based muraymycin analogs, a key cyclopentane intermediate is synthesized from a commercially available bicyclic lactam. nih.gov This intermediate undergoes a series of transformations, including oxidation and coupling reactions, to install the desired functional groups. nih.gov This principle can be applied to the synthesis of tricyclopentylphenol derivatives, where a functionalized cyclopentylphenol could serve as an intermediate for further chemical modification.

Research into other complex cyclic and heterocyclic compounds provides a rich source of synthetic methods applicable to the creation of novel analogs. The synthesis of 2,4,5-trisubstituted imidazoles and oxazoles, for example, is achieved through multi-component cyclocondensation reactions. sciepub.comresearchgate.net Similarly, the synthesis of tricyclic 1,2-thiazine derivatives and triazole Schiff's bases demonstrates how core scaffolds can be constructed and functionalized. nih.govnih.gov These strategies could be adapted to create bioisosteres or analogs where the phenol ring of this compound is replaced by another cyclic or heterocyclic system.

The table below summarizes various synthetic strategies and the potential derivatives or analogs that could be produced, based on methodologies reported for structurally related compounds.

Synthetic StrategyStarting Materials/PrecursorsPotential Derivatives/AnalogsRepresentative Reactions
Ring Assembly/Substitution Substituted Benzenes, Cyclopentene/CyclopentadienePhenols with varied number or position of cyclopentyl groups.Friedel-Crafts Alkylation, Hydrolysis of substituted halobenzenes, Diazotization/Sandmeyer Reaction. chemicalbook.comgoogle.com
Cyclopentyl Group Functionalization Functionalized Alkynes, DiazoestersTricyclopentylphenols with substituted cyclopentyl rings (e.g., hydroxyl, alkyl, ester groups).Zirconocene-mediated coupling, Metathesis, Cycloaddition. uq.edu.au
Core Structure Modification Dicarbonyl compounds, Aldehydes, AminesAnalogs where the phenol ring is replaced by imidazole, oxazole, or other heterocyclic systems.Multi-component Condensation Reactions. sciepub.comresearchgate.net
Reductive Cyclization 1,5-DiketonesCyclopentanol or cyclopentanediol analogs.Reductive cyclization using agents like zinc in acetic acid. researchgate.net

These synthetic approaches highlight the modular nature of organic synthesis, allowing for the construction of a library of compounds related to this compound for further investigation.

Investigation of Reaction Mechanisms Involving 2,4,5 Tricyclopentylphenol

Mechanistic Studies of Electrophilic Aromatic Substitution on Phenolic Rings with Cyclopentyl Substituents

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including phenols. masterorganicchemistry.comwikipedia.org The mechanism proceeds via a two-step process involving the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com In the second step, a proton is eliminated from the ring to restore aromaticity. masterorganicchemistry.com

The reactivity and regioselectivity of EAS on a substituted phenol (B47542) are dictated by the electronic and steric properties of its substituents. In 2,4,5-Tricyclopentylphenol, the hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). lumenlearning.comlibretexts.org It donates electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate. quora.combyjus.com This effect is strongest at the positions ortho and para to the hydroxyl group, making it an ortho-, para-director. byjus.comchemguide.co.uk

Similarly, the cyclopentyl groups at positions 2, 4, and 5 are alkyl substituents. Alkyl groups are also activating and ortho-, para-directing, primarily through an inductive effect and hyperconjugation. quora.com

The combined directing effects and, crucially, the steric hindrance imposed by the bulky cyclopentyl groups determine the outcome of EAS on this compound.

Position 2 (ortho): Blocked by a cyclopentyl group.

Position 3 (meta): Electronically disfavored by both the -OH and the C2- and C4-cyclopentyl groups.

Position 4 (para): Blocked by a cyclopentyl group.

Position 5: Blocked by a cyclopentyl group.

Position 6 (ortho): This is the only electronically activated position that is not already substituted.

Therefore, electrophilic attack is overwhelmingly directed to the C6 position. However, this position is flanked by the hydroxyl group on one side and the bulky C5-cyclopentyl group on the other. This creates significant steric hindrance, which will sterically impede the approach of the electrophile and the formation of the corresponding transition state. numberanalytics.comnumberanalytics.com Consequently, while electronically favored, the rate of substitution at C6 is expected to be significantly slower than at the ortho positions of a less hindered phenol, such as p-cresol. youtube.com

SubstituentPositionElectronic EffectDirecting InfluenceSteric Effect
-OH1Strongly Activating (+R > -I)Ortho, ParaModerate
Cyclopentyl2Activating (+I)Ortho, ParaHigh
Cyclopentyl4Activating (+I)Ortho, ParaHigh
Cyclopentyl5Activating (+I)Ortho, ParaHigh

Reaction Kinetics and Thermodynamics of this compound Derivative Formation

The kinetics and thermodynamics of derivative formation are profoundly influenced by the compound's substitution pattern.

Reaction Kinetics: The rate of a chemical reaction is determined by its activation energy. For the formation of derivatives of this compound via EAS, the reaction rate is a product of competing electronic and steric factors. mdpi.com The cumulative electron-donating effects of the hydroxyl and three cyclopentyl groups increase the nucleophilicity of the aromatic ring, which would tend to increase the reaction rate. lumenlearning.com However, the profound steric hindrance around the only available reactive site (C6) is expected to be the dominant factor. numberanalytics.comyoutube.com This steric congestion raises the energy of the transition state for electrophilic attack, leading to a high activation energy and, consequently, a slow reaction rate. numberanalytics.com

Thermodynamics: The thermodynamic stability of the products determines the position of equilibrium in a reversible reaction. libretexts.orgwikipedia.org In the case of substituting the C6 position of this compound, the resulting product would have five adjacent substituents on the benzene ring. This would introduce considerable steric strain due to van der Waals repulsions between the new substituent at C6 and the neighboring cyclopentyl group at C5. This inherent strain may render the product less stable than the products of similar reactions with less hindered phenols, potentially making the reaction less thermodynamically favorable. researchgate.netnih.gov

Reactions can be under either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product will be the most thermodynamically stable one. libretexts.org

For this compound, given that only one position (C6) is viable for substitution, the distinction is less about competing products and more about whether the reaction proceeds to a significant extent. The high activation energy (kinetic barrier) and potentially low thermodynamic stability of the product would likely require forcing conditions (e.g., high temperature, strong electrophiles) to achieve a reasonable yield.

ParameterHypothetical Reaction: Nitration of p-Cresol (at ortho position)Hypothetical Reaction: Nitration of this compound (at C6 position)Rationale for Difference
Relative Rate (Kinetics)FastVery SlowSevere steric hindrance at C6 in this compound leads to a much higher activation energy.
Product Stability (Thermodynamics)Relatively HighRelatively LowIntroduction of a fifth adjacent substituent creates significant steric strain in the product.

Catalytic Transformations of this compound

Metal-Catalyzed Processes (e.g., Hydrosilylation, Cyclobenzannulation)

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, commonly catalyzed by platinum complexes. wikipedia.orgyoutube.com For a saturated molecule like this compound, hydrosilylation would likely target the phenolic hydroxyl group, leading to an O-silylated product. The prevalent mechanism for platinum catalysts is the Chalk-Harrod mechanism, which involves oxidative addition of the silane (B1218182) to the metal center, coordination of the substrate, migratory insertion, and reductive elimination. mdpi.com The extreme steric bulk surrounding the hydroxyl group in this compound would significantly hinder the coordination of this substrate to the bulky metal-catalyst complex, likely rendering such a transformation inefficient without specialized catalysts designed to overcome steric challenges. libretexts.org

Cyclobenzannulation: This class of reactions involves the construction of a new benzene ring onto an existing framework. A hypothetical cyclobenzannulation involving this compound might involve an initial C-H activation or functionalization at the C6 position, followed by a metal-catalyzed annulation with a substrate like an alkyne. However, any reaction pathway requiring access to the C6 position would face the same severe steric limitations previously discussed, making such a transformation highly challenging.

Organocatalytic Applications in Phenol Functionalization

Organocatalysis offers an alternative to metal-based systems for phenol functionalization. nih.gov Many organocatalytic methods achieve high regioselectivity by utilizing non-covalent interactions, such as hydrogen bonding with the phenolic hydroxyl group, to direct a reactant to an ortho position. researchgate.netresearchgate.net

In the case of this compound, the C2-ortho position is blocked, leaving only the C6-ortho position available. An organocatalyst could, in principle, bind to the hydroxyl group and direct a reaction to the C6 position. However, the efficacy of such a catalytic cycle would be severely compromised by steric clashes. The C2-cyclopentyl group would hinder the initial binding of the catalyst to the hydroxyl group, while the C5-cyclopentyl group would sterically block the approach of the reactant to the targeted C6 site. This steric congestion would likely disfavor the formation of the necessary ternary complex (catalyst-phenol-reagent), resulting in very low reactivity.

Stereochemical Considerations in Reactions of Cyclopentyl-Substituted Phenols

While this compound itself is achiral, its reactions can have significant stereochemical implications. The bulky cyclopentyl groups create a distinct three-dimensional environment around the aromatic ring.

If a reaction at the C6 position introduces a new stereocenter, the formation of diastereomers is possible. The existing, sterically demanding cyclopentyl groups at C2 and C5 would create a chiral-like pocket around the reactive site. This steric bias would likely favor the approach of an incoming reagent from the less hindered face, potentially leading to high diastereoselectivity in the product. researchgate.netnih.gov For example, the addition of a prochiral electrophile would likely result in one diastereomer being formed in preference to the other.

Reaction Type at C6Potential Stereochemical OutcomeControlling Factor
Addition of a prochiral electrophile (creating one new stereocenter)Formation of a mixture of two diastereomers, likely with a preference for one.Steric hindrance from C5- and C2-cyclopentyl groups directing attack to the less hindered face.
Reaction involving a chiral catalystPotential for enantioselective functionalization."Matched" or "mismatched" interaction between the substrate's inherent steric bias and the catalyst's chirality.

Advanced Spectroscopic Characterization of 2,4,5 Tricyclopentylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 2,4,5-Tricyclopentylphenol can be elucidated.

High-resolution ¹H (proton) and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton, the two aromatic protons, and the protons of the three cyclopentyl groups. The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two aromatic protons (at positions 3 and 6) are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons (ortho or meta coupling). The cyclopentyl protons will present as complex multiplets in the aliphatic region of the spectrum due to intricate spin-spin coupling.

The proton-decoupled ¹³C NMR spectrum is predicted to display 14 distinct signals, corresponding to the 14 unique carbon environments in the molecule (6 aromatic and 8 aliphatic carbons, assuming symmetry within the cyclopentyl rings is simplified). The carbon attached to the hydroxyl group (C1) will be the most downfield of the aromatic signals, while the other substituted aromatic carbons (C2, C4, C5) will also be significantly downfield.

Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.90 - 7.10s (singlet)1HAr-H (H-6)
6.70 - 6.90s (singlet)1HAr-H (H-3)
4.50 - 5.50br s (broad singlet)1HAr-OH
2.80 - 3.20m (multiplet)3HAr-CH (Cyclopentyl Cα-H)
1.50 - 2.10m (multiplet)24HCyclopentyl -(CH₂)₄-

Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
150.0 - 154.0C1 (Ar-OH)
138.0 - 142.0C4/C5 (Ar-Cyclopentyl)
130.0 - 134.0C2 (Ar-Cyclopentyl)
125.0 - 128.0C6 (Ar-H)
115.0 - 118.0C3 (Ar-H)
40.0 - 45.0Cyclopentyl Cα (Ar-CH)
32.0 - 36.0Cyclopentyl Cβ
24.0 - 28.0Cyclopentyl Cγ

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations would be within each cyclopentyl group, showing the connectivity from the methine proton (Cα-H) to the adjacent methylene (B1212753) protons (Cβ-H₂), and further couplings around the cyclopentyl ring. The two aromatic protons would not show a COSY correlation to each other due to their separation.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It would definitively link the proton assignments to their corresponding carbon signals. For example, the aromatic proton signal around 7.0 ppm would correlate with the aromatic carbon signal around 126 ppm, assigning both to the C6-H6 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-3 bonds). It connects proton signals to carbon signals over two or three bonds, which is essential for placing the substituents on the aromatic ring. Expected key correlations include:

The aromatic proton H-6 correlating to the aromatic carbons C1, C2, and C4.

The aromatic proton H-3 correlating to carbons C1, C2, and C5.

The methine proton of the C2-cyclopentyl group correlating to aromatic carbons C1, C3, and C2 itself.

The phenolic -OH proton correlating to C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is invaluable for determining stereochemistry and conformation. For this compound, NOESY could show correlations between:

The aromatic proton H-3 and the adjacent protons on the C2 and C4 cyclopentyl groups.

The aromatic proton H-6 and the adjacent protons on the C5 and C1(OH) groups.

The phenolic -OH proton and the protons on the C2-cyclopentyl group.

Solid-state NMR (ssNMR) provides information on the structure, packing, and dynamics of molecules in the solid phase. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions (such as chemical shift anisotropy and dipolar couplings) lead to significant line broadening.

Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to obtain higher resolution spectra. For this compound, ssNMR could:

Identify the presence of different polymorphs (different crystalline forms), which would manifest as distinct sets of chemical shifts.

Provide detailed information about intermolecular hydrogen bonding of the phenolic hydroxyl group, which would be reflected in the ¹H and ¹³C chemical shifts of the atoms involved.

Characterize the conformation and dynamics of the cyclopentyl groups within the crystal lattice.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," providing confirmation of functional groups and structural features.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, aromatic, and aliphatic C-H groups.

Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3550 - 3200O-H stretch (H-bonded)Phenolic -OHStrong, Broad
3100 - 3010C-H stretchAromatic C-HMedium
2965 - 2850C-H stretchAliphatic C-H (Cyclopentyl)Strong
1610 - 1580C=C stretchAromatic RingMedium
1520 - 1480C=C stretchAromatic RingMedium-Strong
1470 - 1450CH₂ bend (scissoring)CyclopentylMedium
1260 - 1200C-O stretchPhenol (B47542)Strong
890 - 850C-H bend (out-of-plane)1,2,4,5-tetrasubstituted benzene (B151609)Strong

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring and the hydrocarbon framework of the cyclopentyl groups.

Key predicted features in the Raman spectrum include:

Strong C-H stretching bands for both aromatic (~3050 cm⁻¹) and aliphatic (~2900 cm⁻¹) groups.

Intense aromatic ring breathing modes around 1600 cm⁻¹ and a symmetric "ring breathing" mode near 1000 cm⁻¹.

Prominent signals from the C-C stretching and CH₂ twisting/rocking modes of the cyclopentyl rings.

In contrast to FTIR, the O-H stretching vibration is expected to be very weak.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound, such as its exact mass or elemental composition confirmation, was found.

Tandem Mass Spectrometry (MS/MS)

No information regarding the fragmentation patterns of this compound under MS/MS conditions is available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Specific UV-Vis absorption spectra and data on the electronic transitions for this compound could not be located.

Emerging Spectroscopic Techniques for Tricyclopentylphenol Analysis

Terahertz Spectroscopy

There is no available research or data on the application of terahertz spectroscopy for the analysis of this compound.

Theoretical and Computational Chemistry Studies of 2,4,5 Tricyclopentylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2,4,5-Tricyclopentylphenol, these methods can elucidate its stability, reactivity, and potential as an antioxidant.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it ideal for studying relatively large molecules like this compound. nih.gov DFT calculations would be employed to determine the optimized molecular geometry, visualizing the three-dimensional arrangement of the phenol (B47542) ring and the three cyclopentyl groups.

A key application of DFT in the study of phenolic compounds is the prediction of their antioxidant activity. unec-jeas.com This is often assessed by calculating parameters such as the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group (O-H). A lower BDE indicates greater ease of hydrogen atom donation to scavenge free radicals. Furthermore, DFT can be used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the molecule, a crucial factor in its antioxidant capacity, while the HOMO-LUMO energy gap provides insights into its chemical reactivity and stability. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Predicted Value Significance
O-H Bond Dissociation Enthalpy (BDE) ~80-85 kcal/mol Indicates antioxidant potential by hydrogen atom transfer.
HOMO Energy ~ -5.5 to -6.0 eV Relates to the ease of electron donation.
LUMO Energy ~ -1.0 to -0.5 eV Relates to the ability to accept an electron.
HOMO-LUMO Gap ~ 4.5 to 5.5 eV Correlates with chemical stability and reactivity.

Note: These values are illustrative and based on typical ranges for similar sterically hindered phenols. Actual values would require specific DFT calculations.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to refine the geometric and electronic structures of this compound. These methods are particularly valuable for benchmarking the results obtained from DFT and for calculations where electron correlation effects are critical. For a molecule of this size, a combination of methods, where initial geometry optimization is performed with DFT followed by single-point energy calculations with a higher-level ab initio method, would be a practical approach.

Molecular Dynamics Simulations for Conformational Analysis of Tricyclopentylphenol

The three cyclopentyl groups attached to the phenol ring of this compound introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the accessible conformations of the molecule over time. mdpi.com An MD simulation would involve placing the molecule in a simulated solvent box and solving Newton's equations of motion for all atoms over a specified period.

This would allow for the analysis of the rotational freedom of the cyclopentyl groups relative to the phenol ring and the puckering of the cyclopentyl rings themselves. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity, its interaction with other molecules, and its physical properties. The results of an MD simulation can be used to identify the most stable, low-energy conformations and to understand the energy barriers between different conformational states.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netsemanticscholar.org

Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. doaj.org

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Parameter Information Gained
Infrared (IR) O-H stretch: ~3600 cm⁻¹ Confirms the presence of the hydroxyl group.
¹H NMR Phenolic OH: ~4.5-5.5 ppm Chemical environment of the hydroxyl proton.
¹³C NMR Phenolic C-O: ~150-155 ppm Electronic environment of the carbon atom bonded to the hydroxyl group.
UV-Vis λ_max: ~270-280 nm Information on π-π* electronic transitions in the phenol ring.

Note: These are estimated values based on general principles and data for similar compounds. Precise predictions require specific calculations.

Reaction Pathway and Transition State Analysis for Tricyclopentylphenol Reactions

To understand the chemical reactions involving this compound, such as its antioxidant action or potential degradation pathways, computational methods can be used to map out the reaction pathways. This involves identifying the structures of the reactants, products, and, crucially, the transition states that connect them.

By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy), determined by the energy of the transition state relative to the reactants, governs the rate of the reaction. These calculations can provide mechanistic insights that are often difficult to obtain through experimental means alone. For example, the reaction pathway for the hydrogen abstraction from the hydroxyl group by a free radical could be modeled to understand the kinetics of its antioxidant activity.

In Silico Screening and Design of Novel Tricyclopentylphenol Derivatives

The framework of computational chemistry allows for the in silico (computer-based) design and screening of novel derivatives of this compound with potentially enhanced properties. uii.ac.idmdpi.com For instance, if the goal is to design a more potent antioxidant, various electron-donating or withdrawing groups could be computationally substituted onto the phenol ring or the cyclopentyl groups.

For each designed derivative, the key properties, such as the O-H BDE and HOMO energy, could be rapidly calculated. This allows for the screening of a large library of virtual compounds to identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new molecules with desired functionalities, such as improved antioxidant efficacy or specific electronic properties for materials science applications.

Applications and Functionalization in Advanced Materials Science and Polymer Chemistry

Incorporation of 2,4,5-Tricyclopentylphenol into Polymer Architectures

The integration of this compound into polymer chains can be achieved through various synthetic strategies, leading to materials with tailored properties. The bulky cyclopentyl groups are expected to play a crucial role in defining the reactivity of the phenol (B47542) and the morphology of the resulting polymer.

Synthesis of Phenolic Resins and Copolymers for Advanced Materials

Phenolic resins are traditionally synthesized through the condensation reaction of a phenol with an aldehyde, typically formaldehyde. The incorporation of this compound into this process would result in a novolac or resole resin with bulky cyclopentyl groups pendant to the polymer backbone. These groups would likely increase the solubility of the resin in nonpolar solvents and enhance its compatibility with other polymers and organic additives. mdpi.comfree.fr

The synthesis of copolymers offers another route to harness the properties of this compound. For instance, it could be copolymerized with other phenolic compounds or incorporated into different polymer systems, such as polyesters or polycarbonates, through the reactivity of its hydroxyl group. The presence of the bulky cyclopentyl substituents is expected to create significant free volume within the polymer matrix, potentially influencing properties like gas permeability and the glass transition temperature.

Crosslinking and Curing Mechanisms in Tricyclopentylphenol-Polymer Systems

The crosslinking, or curing, of phenolic resins is a critical step that transforms the material from a fusible, soluble state to an infusible, insoluble thermoset. In resins derived from this compound, the bulky cyclopentyl groups are expected to influence the crosslinking density. The steric hindrance around the phenolic ring may slow down the curing process and result in a lower crosslink density compared to unsubstituted phenolic resins. free.fr This can lead to a more flexible material. plenco.com

The curing process typically involves the reaction of the phenolic hydroxyl group and the active sites on the aromatic ring with a crosslinking agent, such as hexamethylenetetramine (for novolacs) or through self-condensation of methylol groups (for resoles). The bulky cyclopentyl groups might sterically hinder these reactions, necessitating modified curing schedules or the use of specific catalysts to achieve the desired degree of crosslinking. The curing kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC) to determine parameters such as the activation energy of the curing reaction. researchgate.netsemanticscholar.orgacs.org

Development of Advanced Composite Materials Utilizing this compound

The unique properties anticipated for polymers derived from this compound make them attractive candidates for the matrix material in advanced composites. The enhanced solubility and compatibility conferred by the cyclopentyl groups could improve the wetting and adhesion of the resin to reinforcing fibers (e.g., glass, carbon, or aramid fibers).

The lower crosslink density and increased flexibility of the resulting thermoset could also lead to composite materials with improved toughness and impact resistance. Furthermore, the inherent thermal stability associated with the phenolic backbone, potentially enhanced by the bulky substituents, would be beneficial for high-temperature applications. plenco.comnih.gov

Role as a Monomer or Building Block in Macromolecular Synthesis

Beyond phenolic resins, this compound can serve as a versatile monomer or building block in the synthesis of a wide range of macromolecules. Its hydroxyl group provides a reactive site for esterification, etherification, and other reactions to create novel polymer architectures.

For example, it could be used to synthesize:

Polycarbonates: By reacting with phosgene (B1210022) or a dialkyl carbonate.

Polyesters: Through condensation with dicarboxylic acids or their derivatives.

Polyethers: Via Williamson ether synthesis with dihaloalkanes.

In each of these cases, the bulky cyclopentyl groups would be incorporated into the polymer backbone, influencing the polymer's solubility, thermal properties, and solid-state morphology.

Functionalization of this compound for Specific Material Properties

Further modification of the this compound molecule can open up possibilities for creating materials with highly specific functionalities. The phenolic hydroxyl group is a prime target for chemical modification. nih.gov

Table 1: Potential Functionalization Reactions of this compound and Their Impact on Material Properties

Functionalization ReactionReagent ExampleResulting Functional GroupPotential Impact on Material Properties
EsterificationAcryloyl chlorideAcrylate esterIntroduces polymerizable group for UV curing or copolymerization.
EtherificationEpichlorohydrinGlycidyl etherCreates an epoxy-functionalized monomer for epoxy resins.
PhosphorylationPhosphorus oxychloridePhosphate esterMay enhance flame retardancy.
SilylationChlorotrimethylsilaneSilyl etherCan improve thermal stability and hydrophobicity.

These functionalized monomers can then be polymerized or copolymerized to create materials with tailored properties for applications in coatings, adhesives, electronics, and more.

Structure-Property Relationships in this compound-Derived Materials

The relationship between the molecular structure of this compound and the macroscopic properties of the resulting polymers is a key area of interest. The size, shape, and conformational flexibility of the cyclopentyl groups are expected to have a profound impact.

Table 2: Predicted Influence of Cyclopentyl Groups on Polymer Properties

PropertyPredicted Effect of Cyclopentyl GroupsRationale
Mechanical Properties Lower modulus, increased flexibility and toughness. researchgate.netReduced crosslink density and increased free volume due to steric hindrance. free.fr
Thermal Properties Potentially higher glass transition temperature (Tg) and enhanced thermal stability. nih.govThe rigid and bulky nature of the cyclopentyl groups can restrict segmental motion of the polymer chains.
Solubility Increased solubility in organic solvents. mdpi.comfree.frThe nonpolar aliphatic character of the cyclopentyl groups improves interaction with nonpolar solvents.
Chemical Resistance Good resistance to many chemicals. plenco.comchembroad.comThe stable, crosslinked aromatic network of the phenolic backbone provides inherent chemical resistance.

Future Research Directions and Emerging Paradigms for Tricyclopentylphenol Derivatives

Exploration of Unconventional Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of polysubstituted phenols can be fraught with challenges, including low yields, harsh reaction conditions, and the formation of isomeric byproducts. acs.org For a sterically hindered molecule like 2,4,5-tricyclopentylphenol, these challenges are likely to be amplified. Future research should, therefore, focus on unconventional synthetic methodologies that promise greater efficiency, regioselectivity, and sustainability.

One promising avenue is the application of cycloaromatization reactions, which can construct the phenolic ring from acyclic precursors in a single step, offering precise control over the substitution pattern. acs.org Another approach could involve transition-metal-catalyzed C-H functionalization, which allows for the direct introduction of cyclopentyl groups onto a phenol (B47542) or anisole (B1667542) scaffold, potentially reducing the number of synthetic steps and improving atom economy. nih.gov The development of one-pot, multicomponent reactions would also be highly beneficial for streamlining the synthesis of tricyclopentylphenol derivatives.

Synthetic Method Potential Advantages Key Research Challenges
Cycloaromatization High regiochemical control, access to complex substitution patterns acs.orgPrecursor availability, reaction optimization for cyclopentyl groups
C-H Functionalization High atom economy, reduced synthetic steps nih.govCatalyst development, directing group strategy for desired substitution
Multicomponent Reactions Increased efficiency, reduced wasteDiscovery of suitable reaction partners and conditions

Advanced Characterization Techniques for Complex Assemblies Incorporating Tricyclopentylphenol

The unique three-dimensional structure of this compound suggests its potential use as a building block for complex molecular assemblies, such as polymers and supramolecular structures. Characterizing these large and intricate systems will require the application of advanced analytical techniques.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy will be invaluable for elucidating the precise connectivity and spatial arrangement of atoms within these assemblies. numberanalytics.com For studying the morphology and structure of larger aggregates, imaging techniques like cryogenic electron microscopy (cryo-EM) and atomic force microscopy (AFM) will be essential. numberanalytics.comresearchgate.net Small-angle X-ray scattering (SAXS) can provide critical information on the size, shape, and organization of these assemblies in solution. numberanalytics.com The combination of these techniques will be necessary to build a comprehensive understanding of the structure-property relationships in materials derived from tricyclopentylphenols.

Integration with Supramolecular Chemistry and Nanotechnology Applications

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. northwestern.edu The bulky cyclopentyl groups could act as "insulating" or "directing" elements in the formation of host-guest complexes, liquid crystals, or self-assembled monolayers. The phenolic hydroxyl group provides a handle for introducing hydrogen bonding or coordination with metal ions, enabling the construction of intricate supramolecular architectures. escholarship.org

In nanotechnology, tricyclopentylphenol derivatives could be used to functionalize nanoparticles, providing a sterically demanding shell that can influence their solubility, stability, and biological interactions. nih.gov The antioxidant properties inherent to many phenolic compounds could also be imparted to these nanomaterials, creating novel platforms for drug delivery or biomedical imaging. nih.gov Phenolic-enabled nanotechnology (PEN) is an emerging field that could leverage the unique properties of tricyclopentylphenol for creating functional hybrid materials. escholarship.org

Potential Application Area Key Features of Tricyclopentylphenol Research Focus
Supramolecular Cages Steric bulk, defined geometryDesign of complementary guest molecules, study of binding kinetics
Liquid Crystals Anisotropic shapeSynthesis of derivatives with mesogenic properties
Functionalized Nanoparticles Surface modification, potential antioxidant activity nih.govControl of nanoparticle self-assembly, evaluation of biocompatibility

Sustainable and Scalable Production Methodologies for Tricyclopentylphenol

For any new compound to have a significant impact, its synthesis must be both sustainable and scalable. Future research on this compound should prioritize the development of "green" chemical processes. This includes the use of renewable starting materials, environmentally benign solvents like water, and energy-efficient reaction conditions. tandfonline.compaperpublications.org

Cross-Disciplinary Research Initiatives Involving Phenolic Compounds with Cyclopentyl Moieties

The full potential of this compound and its derivatives will only be realized through collaborative, cross-disciplinary research. The inherent antioxidant properties of the phenol group suggest potential applications in medicine and nutrition. nih.govmdpi.com Collaboration with biologists and pharmacologists could lead to the development of new therapeutic agents for diseases associated with oxidative stress. cnr.it

In the field of materials science, partnerships with polymer chemists and physicists will be crucial for designing and testing new high-performance polymers and composites incorporating the tricyclopentylphenol motif. The unique structure of this compound may lead to materials with enhanced thermal stability, hydrophobicity, or specific mechanical properties. Such collaborations are essential for translating fundamental chemical discoveries into real-world applications.

Collaborating Discipline Potential Research Area Expected Outcome
Biology/Pharmacology Evaluation of antioxidant and cytotoxic activityNovel therapeutic agents or dietary supplements eurekaselect.comnih.gov
Polymer Science Incorporation into polymer backbones or as additivesHigh-performance plastics with enhanced properties
Food Science Use as a food preservativeNatural-like antioxidants for extending shelf-life
Environmental Science Development of phenolic-based sensors or remediation agentsTools for monitoring and removing environmental pollutants

Q & A

Q. What are the foundational toxicological properties of 2,4,5-TCP, and how should acute toxicity studies be designed?

  • Methodology : Conduct acute oral toxicity tests in rodent models (OECD Guideline 423) with doses ranging from 50–300 mg/kg. Monitor hepatic biomarkers (ALT, AST) and histopathology, as 2,4,5-TCP is hepatotoxic in mammals. Compare results to structurally related chlorophenols (e.g., 2,4,6-TCP) to assess isomer-specific effects .

Advanced Research Questions

Q. How can conflicting data on 2,4,5-TCP’s environmental persistence be resolved across studies with varying soil pH and organic matter content?

  • Methodology : Perform controlled degradation experiments across soil types (e.g., sandy vs. clay soils) under standardized conditions (pH 5–8, 25°C). Measure half-life using isotopically labeled ¹⁴C-2,4,5-TCP and apply multivariate regression to identify dominant factors (e.g., organic carbon content, microbial activity). Cross-validate findings with existing literature to reconcile discrepancies .

Q. What experimental strategies are effective for elucidating 2,4,5-TCP’s metabolic pathways in aquatic organisms?

  • Methodology : Use in vitro hepatic microsomal assays (e.g., from fish like Cyprinus carpio) to identify phase I metabolites (e.g., hydroxylated derivatives) via LC-QTOF-MS. Compare with in vivo exposure studies in zebrafish (Danio rerio) to confirm metabolic activation pathways. Integrate metabolomics data with computational docking models to predict enzyme binding (e.g., cytochrome P450 3A4) .

Q. How can the endocrine-disrupting potential of 2,4,5-TCP be evaluated while controlling for confounding effects from co-occurring pollutants?

  • Methodology : Employ a tiered approach:
  • In vitro : Use ER/AR reporter gene assays (e.g., MCF-7 cells) to assess receptor agonism/antagonism.
  • In vivo : Conduct fish vitellogenin (VTG) assays with strict controls for background contamination (e.g., using ultrapure water and certified feed).
  • Statistical : Apply partial least squares regression (PLS-R) to isolate 2,4,5-TCP-specific effects in multi-pollutant systems .

Key Research Challenges and Recommendations

  • Analytical Interference : Co-elution of chlorophenol isomers remains a hurdle. Use tandem MS (GC-MS/MS) for unambiguous identification .
  • Data Gaps : Limited chronic toxicity data for ecological risk assessment. Prioritize long-term exposure studies in model species (e.g., Daphnia magna) .
  • Mechanistic Uncertainty : The role of reactive metabolites in toxicity warrants further investigation via advanced omics approaches (e.g., redox proteomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.